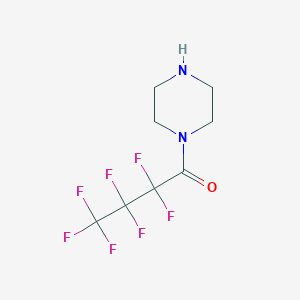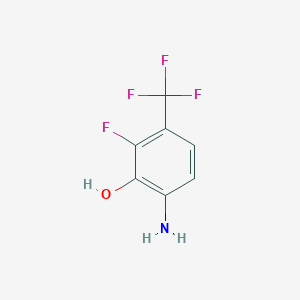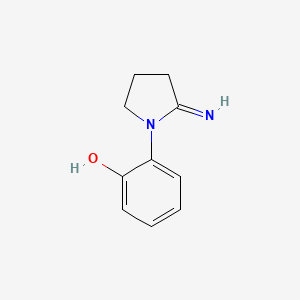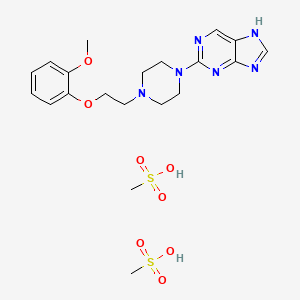![molecular formula C15H12BrN3O3 B14141465 (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 372089-11-7](/img/structure/B14141465.png)
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) connecting two aromatic rings, one of which is substituted with a bromine atom and a prop-2-en-1-yloxy group, while the other is substituted with a nitro group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves the following steps:
Bromination: The starting material, 2-(prop-2-en-1-yloxy)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-2-(prop-2-en-1-yloxy)phenol.
Diazotization: The brominated phenol is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl2) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: The bromine atom can be substituted with nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or hydrogenation over palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[3-chloro-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[3-iodo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[3-methyl-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
372089-11-7 |
|---|---|
Formule moléculaire |
C15H12BrN3O3 |
Poids moléculaire |
362.18 g/mol |
Nom IUPAC |
(3-bromo-2-prop-2-enoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-10-22-15-13(16)4-3-5-14(15)18-17-11-6-8-12(9-7-11)19(20)21/h2-9H,1,10H2 |
Clé InChI |
PZFPURCGTVFMQT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=CC=C1Br)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)



![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)



![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)



